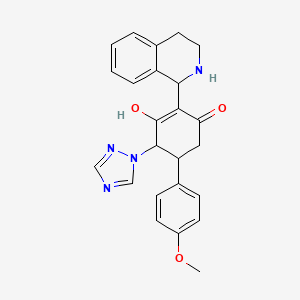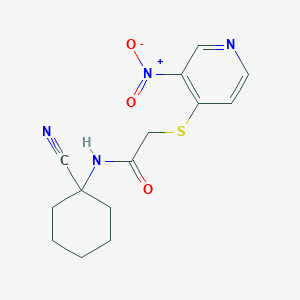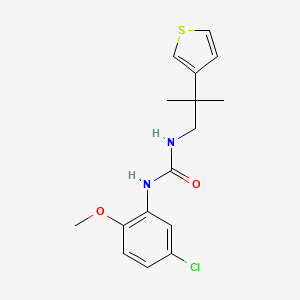
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common name if it has one, and its uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reagents used, the conditions required, and the steps of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, the types of bonds it contains, its stereochemistry if applicable, and its molecular geometry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the conditions required for these reactions and the products they produce.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Urea Derivatives in Biosensors and Medical Applications
Urea derivatives play a significant role in the development of biosensors, particularly for detecting and quantifying urea concentration in various environments, including medical settings. Urea biosensors, utilizing enzyme urease as a bioreceptor, are crucial for monitoring urea levels, which can indicate several health conditions, including kidney and liver disorders. Advances in nanomaterials and polymer composites have enhanced the sensitivity and stability of these biosensors, offering promising tools for health monitoring and diagnosis (Botewad et al., 2021).
Urease Inhibitors in Treating Infections
Urease inhibitors have been studied for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These studies highlight the medicinal chemistry of urea derivatives in developing drugs that target specific enzymes critical for the survival of pathogenic bacteria, presenting a strategic approach to combat antibiotic resistance and improve treatment outcomes (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Applications
Urea derivatives are also explored for environmental and agricultural applications, particularly as slow-release fertilizers and urease/nitrification inhibitors. These compounds can enhance the efficiency of nitrogen use in agriculture, reducing environmental pollution and improving crop yields. The understanding of urea metabolism in ruminants and its regulation by bacterial urease highlights the broader ecological impact of urea derivatives in nutrient cycling and livestock management (Jin et al., 2018).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions or applications for the compound.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you’re interested in. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-16(2,11-6-7-22-9-11)10-18-15(20)19-13-8-12(17)4-5-14(13)21-3/h4-9H,10H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNADDUACGMUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

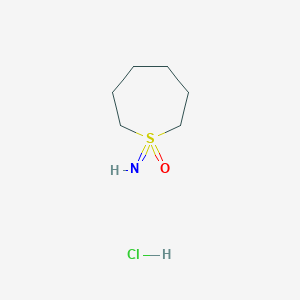
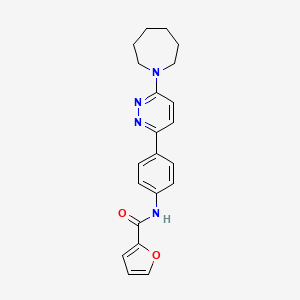
![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)
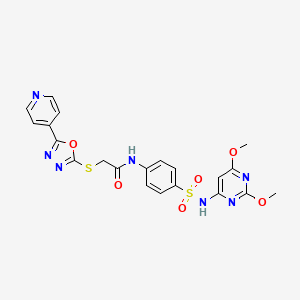
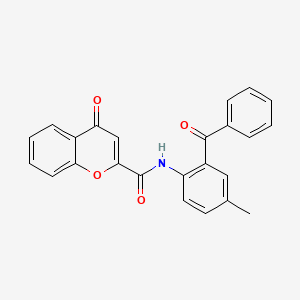
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
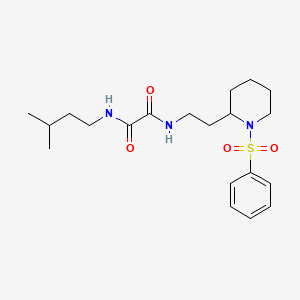
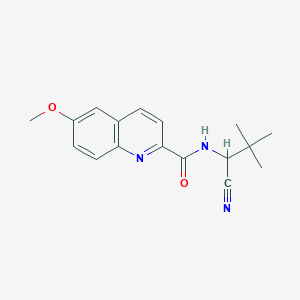
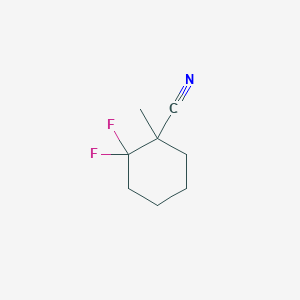
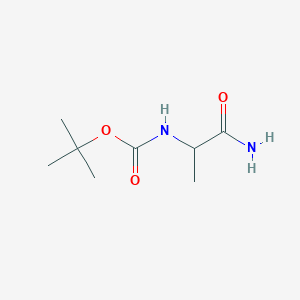
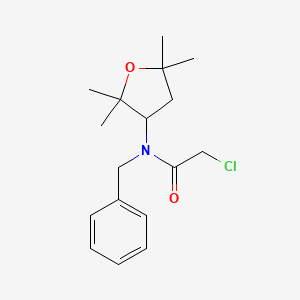
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)
